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molecular formula C22H27N3O5 B8458387 6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one

6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one

Cat. No. B8458387
M. Wt: 413.5 g/mol
InChI Key: PJGFKBIYRKYANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530470B2

Procedure details

HCl 4M (9.74 mL, 39 mmol) was added to a stirred solution of tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate (2 g, 3.89 mmol) dissolved in DCM (15 mL) at r.t and stirred over the week-end. After concentration, DCM (15 mL) and MeOH (15 mL) were added, followed by a solution of 10% methanolic ammonia (7 N) in DCM (10 mL). The crude product was adsorbed on silica gel and purified by flash chromatography on silica gel eluting with 0 to 10% methanol in DCM. The solvent was evaporated to dryness to give a solid and dried under vacuum to give 6-(morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one (1.0 g, 62%) as a beige solid. Mass Spectrum: m/z [M+H]+=414.
Name
Quantity
9.74 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][N:21]4C(OC(C)(C)C)=O)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1>C(Cl)Cl>[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][NH:21]4)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:33][CH2:34][O:35][CH2:36][CH2:37]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
9.74 mL
Type
reactant
Smiles
Cl
Name
tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate
Quantity
2 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1N(CCC1)C(=O)OC(C)(C)C)N1CCOCC1)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred over the week-end
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration, DCM (15 mL) and MeOH (15 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel eluting with 0 to 10% methanol in DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1NCCC1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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